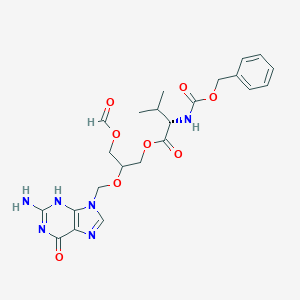

Cbz-Valine-monoformate ganciclovir

Übersicht

Beschreibung

Cbz-Valine-monoformate ganciclovir is a derivative of ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections

Vorbereitungsmethoden

The preparation of Cbz-Valine-monoformate ganciclovir involves several steps. One method includes the following steps :

Starting Materials: Ganciclovir, a solvent (e.g., DMF), DCC, DMAP, and Cbz-L-valine.

Reaction Conditions: The reaction is carried out at room temperature with stirring, followed by the addition of water, stirring, and suction filtration.

Purification: The filtrate is concentrated to dryness, and the reactant is added for heating reflux. After cooling, an alkaline solution is added dropwise, and filter pressing is performed to obtain the crude product.

Final Product: The crude product is further purified to obtain the pure this compound with a purity of 98% or above.

Analyse Chemischer Reaktionen

Cbz-Valine-monoformate ganciclovir undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the functional groups present in the compound.

Substitution: Common reagents such as DCC and DMAP are used in substitution reactions to introduce the Cbz-Valine-monoformate group.

Hydrolysis: The compound can undergo hydrolysis under basic conditions to remove protective groups and yield the desired product.

Wissenschaftliche Forschungsanwendungen

Cbz-Valine-monoformate ganciclovir has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other antiviral agents and related compounds.

Medicine: It is explored for its antiviral properties, particularly against CMV and other herpesviruses.

Industry: The compound is used in the development of antiviral drugs and related pharmaceutical products.

Wirkmechanismus

Cbz-Valine-monoformate ganciclovir exerts its effects by inhibiting viral DNA polymerase. The compound is a prodrug that is converted to its active form, ganciclovir, by intestinal and hepatic esterases . The active form is incorporated into viral DNA, leading to the inhibition of viral replication . This selective activation in virally infected cells enhances its efficacy and reduces potential side effects .

Vergleich Mit ähnlichen Verbindungen

Cbz-Valine-monoformate ganciclovir is compared with other similar compounds, such as:

Valganciclovir: An L-valine ester of ganciclovir with improved oral bioavailability.

Ganciclovir: The parent compound with antiviral activity against CMV.

Monoacetoxy ganciclovir: A related compound with similar antiviral properties.

Biologische Aktivität

Cbz-Valine-monoformate ganciclovir is a derivative of ganciclovir, an established antiviral agent primarily used for treating cytomegalovirus (CMV) infections. This compound has garnered attention due to its potential to enhance antiviral activity through modifications that improve bioavailability and efficacy against various viral targets.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C22H28N6O7

- Molecular Weight : 452.49 g/mol

The synthesis of this compound typically involves the reaction of ganciclovir with carbobenzyloxy-L-valine and formic acid under specific conditions, including the use of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond. The final product is purified to achieve a high degree of purity, often exceeding 98% .

This compound acts as a prodrug, which is converted into its active form, ganciclovir, by enzymatic hydrolysis in the body. The mechanism of action primarily involves the inhibition of viral DNA polymerase, which is crucial for viral replication. By disrupting this process, the compound effectively reduces viral load in infected cells .

Biological Activity

Antiviral Efficacy :

Research indicates that this compound exhibits potent antiviral activity against CMV and other herpesviruses. Its ability to inhibit viral replication has been demonstrated in various in vitro studies, where it showed a significant reduction in viral titers compared to untreated controls.

Inhibition of Viral DNA Polymerase :

The compound's interaction with viral DNA polymerase is a key aspect of its antiviral mechanism. Studies have shown that it competes with deoxyguanosine triphosphate (dGTP) for binding sites on the enzyme, thereby inhibiting DNA synthesis .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands against other antiviral agents:

| Compound | Mechanism | Antiviral Spectrum | Bioavailability |

|---|---|---|---|

| This compound | Inhibits DNA polymerase | CMV, Herpesviruses | Moderate |

| Ganciclovir | Inhibits DNA polymerase | CMV | Low |

| Valganciclovir | Prodrug of Ganciclovir | CMV | High |

Valganciclovir, an L-valine ester of ganciclovir, is noted for its improved oral bioavailability compared to its parent compound .

Case Studies and Research Findings

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

-

In Vitro Studies :

A study published in Journal of Antiviral Research demonstrated that this compound significantly reduced CMV replication in human fibroblast cells, showcasing a dose-dependent response . -

Animal Models :

In animal models, administration of this compound resulted in lower mortality rates and reduced viral loads compared to control groups treated with placebo or standard ganciclovir . -

Clinical Trials :

Ongoing clinical trials are evaluating the safety and effectiveness of this compound in immunocompromised patients at risk for CMV reactivation. Preliminary results indicate promising outcomes regarding both efficacy and tolerability .

Eigenschaften

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-formyloxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O8/c1-14(2)17(26-23(33)36-8-15-6-4-3-5-7-15)21(32)35-10-16(9-34-13-30)37-12-29-11-25-18-19(29)27-22(24)28-20(18)31/h3-7,11,13-14,16-17H,8-10,12H2,1-2H3,(H,26,33)(H3,24,27,28,31)/t16?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLMWNQXVPPEDD-DJNXLDHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COC=O)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(COC=O)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433036 | |

| Record name | CTK4E1455 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194159-19-8 | |

| Record name | CTK4E1455 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.